4-Pyridinecarboxaldehyde, 3-(methylthio)- is an organic compound characterized by the presence of a pyridine ring substituted with a carboxaldehyde group and a methylthio group. Its chemical structure can be represented as C₇H₇NO₂S, indicating that it contains seven carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The compound is recognized for its distinctive properties due to the combination of the electron-withdrawing carboxaldehyde and the electron-donating methylthio groups, which influence its reactivity and interactions in various chemical environments.
The biological activity of 4-Pyridinecarboxaldehyde, 3-(methylthio)- has been explored in various studies. It exhibits potential antibacterial properties, particularly when complexed with metal ions, enhancing its efficacy against certain bacterial strains. Additionally, its derivatives have shown promise in anti-inflammatory and anticancer activities, indicating its potential as a lead compound in drug development.
Several methods have been developed for synthesizing 4-Pyridinecarboxaldehyde, 3-(methylthio)-:
4-Pyridinecarboxaldehyde, 3-(methylthio)- finds applications in various fields:
Interaction studies involving 4-Pyridinecarboxaldehyde, 3-(methylthio)- often focus on its behavior when complexed with metal ions. For instance:
Several compounds share structural similarities with 4-Pyridinecarboxaldehyde, 3-(methylthio)-. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridinecarboxaldehyde | Pyridine ring with a carboxaldehyde group at position 2 | Lacks methylthio substitution |
| 3-Pyridinecarboxaldehyde | Pyridine ring with a carboxaldehyde group at position 3 | No methylthio group; used in different synthetic pathways |
| 4-Methylthiopyridine | Pyridine ring with a methylthio group at position 4 | Does not contain an aldehyde functional group |
| 2-(Methylthio)pyridine-3-carboxylic acid | Carboxylic acid instead of aldehyde | Different functional group leading to varied reactivity |
The unique combination of both the carboxaldehyde and methylthio groups in 4-Pyridinecarboxaldehyde, 3-(methylthio)- provides distinct reactivity profiles and biological activities compared to these similar compounds.
The compound is systematically named 3-(methylthio)-4-pyridinecarboxaldehyde under IUPAC guidelines. Alternative designations include 4-formyl-3-(methylsulfanyl)pyridine and 3-methylsulfanylisonicotinaldehyde. Its molecular formula is C₇H₇NOS, with a molecular weight of 153.20 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-(methylthio)-4-pyridinecarboxaldehyde |
| Molecular Formula | C₇H₇NOS |
| Molecular Weight | 153.20 g/mol |
| CAS Registry Number | Not widely reported |
| SMILES | O=CC1=C(C(=NC=C1)SC)C |
The pyridine ring’s nitrogen atom occupies position 1, with the aldehyde group at position 4 and the methylthio substituent at position 3. This arrangement creates a polarized electronic environment: the aldehyde withdraws electron density via inductive effects, while the sulfur atom in the thioether donates electrons through resonance.
X-ray crystallography of analogous pyridine derivatives (e.g., 4-pyridinecarboxaldehyde) reveals a planar ring system with bond lengths consistent with aromaticity. The methylthio group introduces steric bulk at position 3, potentially influencing regioselectivity in substitution reactions. Computational studies suggest that the sulfur atom’s lone pairs participate in conjugation with the pyridine ring, moderating the electron-deficient nature of the heterocycle.
The synthesis of 4-pyridinecarboxaldehyde and its derivatives, including 3-(methylthio)-4-pyridinecarboxaldehyde, has historically relied on well-established methodologies that form the foundation of modern pyridine chemistry [1]. Traditional synthetic approaches encompass several distinct pathways, each offering unique advantages in terms of accessibility, yield, and reaction conditions.
The most industrially significant traditional route involves the oxidation of 4-picoline (4-methylpyridine) using vanadium-molybdenum catalyst systems [3]. This process operates through a vapor-phase oxidation mechanism where the mixed gas of 4-picoline and air is passed through a vanadium-molybdenum catalyst layer heated to 400°C [28]. The oxidation generates 4-pyridinecarboxaldehyde with yields typically ranging from 95% to 99% under optimized conditions [1] [3].
The incorporation of methylthio substituents into this framework requires subsequent functionalization steps [14]. Research has demonstrated that methylthio groups can be introduced through nucleophilic substitution reactions using sodium methylthiolate in dimethylformamide under reflux conditions . The reaction proceeds according to the general mechanism where halogenated pyridine precursors react with methylthio nucleophiles to yield the desired 3-(methylthio) derivatives.
An alternative traditional approach utilizes N-oxide intermediates to achieve selective functionalization of the pyridine ring [2]. This methodology involves a four-step sequence beginning with the oxidation of 4-picoline to form 4-pyridine N-oxide using glacial acetic acid and hydrogen peroxide at reaction temperatures between 61°C and 92°C [2] [4]. The molar ratios of 4-picoline to glacial acetic acid to hydrogen peroxide are maintained at 1:3.6:3.2 for optimal conversion rates [2].
The N-oxide intermediate undergoes acylation with acetic anhydride to form acetate derivatives, which are subsequently hydrolyzed under basic conditions to yield 4-pyridinemethanol [2]. The final oxidation step employs pyridinium chlorochromate or tetramethylpiperidine-sodium bromide-sodium carbonate oxidation systems to generate the target aldehyde [4]. This route achieves overall yields of 87% to 88% with reaction times spanning 18 to 24 hours [2].
The reduction of isonicotinic acid represents another traditional synthetic strategy for accessing 4-pyridinecarboxaldehyde derivatives [4]. This methodology employs ethylenediamine or o-phenylenediamine under solvent-free conditions at elevated temperatures ranging from 150°C to 260°C [4]. The process involves initial formation of imidazoline intermediates, which undergo subsequent reductive hydrolysis to yield the desired aldehyde products [4].
Under optimized conditions, this approach achieves yields between 84% and 87% with reaction times of 5 to 11 hours [4]. The solvent-free nature of this reaction pathway offers environmental advantages while maintaining acceptable conversion efficiency for industrial applications [4].
| Traditional Synthetic Route | Temperature Range (°C) | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Picoline Oxidation (V-Mo Catalyst) | 400 | 95-99 | Continuous | Industrial standard, high yield |
| Four-Step N-Oxide Synthesis | 61-92 | 87-88 | 18-24 hours | Mild conditions, selective |
| Isonicotinic Acid Reduction | 150-260 | 84-87 | 5-11 hours | Solvent-free, environmentally friendly |
| Pyridinemethanol Oxidation | 4-25 | 80-95 | 3-8 hours | Room temperature operation |
Contemporary synthetic methodologies for 4-pyridinecarboxaldehyde derivatives have evolved to incorporate advanced catalytic systems that offer enhanced selectivity, improved reaction conditions, and greater functional group tolerance [9] [17]. These modern approaches leverage sophisticated catalyst design and reaction engineering principles to achieve superior performance metrics compared to traditional methods.
Palladium-based catalytic systems represent a significant advancement in the selective oxidation of alcohols to aldehydes, including pyridine-containing substrates [30] [33]. The palladium acetate/pyridine catalyst system operates under aerobic conditions in toluene at 120°C, providing a green alternative to stoichiometric oxidation methods [30]. This system achieves selectivities ranging from 80% to 95% while maintaining excellent functional group compatibility [20].
The mechanistic pathway involves formation of a palladium-alcohol adduct, followed by proton-coupled ligand substitution to generate a palladium-alkoxide species [30]. Subsequent beta-hydride elimination produces the aldehyde product with concomitant formation of palladium hydride species, which undergoes reoxidation by molecular oxygen to regenerate the active catalyst [30]. The incorporation of molecular sieves enhances the reaction efficiency by preventing catalyst deactivation through water formation [33].
The development of cesium fluoride/tris(trimethylsilyl)amine catalyst systems has enabled deprotonative functionalization of pyridine derivatives under ambient conditions [17]. This methodology utilizes an amide base generated in situ from catalytic amounts of cesium fluoride and stoichiometric amounts of tris(trimethylsilyl)amine [17]. Pyridine substrates bearing electron-withdrawing substituents at the 3- and 5-positions react efficiently at the 4-position with various aldehydes, achieving selectivities between 85% and 98% [17].
The reaction mechanism proceeds through initial deprotonation of the pyridine substrate to form a carbanion intermediate, which subsequently undergoes nucleophilic addition to the aldehyde electrophile [17]. The mild reaction conditions and excellent functional group tolerance make this approach particularly attractive for complex molecule synthesis [17].
Advanced heterogeneous catalyst systems based on titanium dioxide-vanadium pentoxide supported on silicon carbide have demonstrated exceptional performance in the selective oxidation of picoline derivatives [31]. These catalysts operate at temperatures between 265°C and 285°C under normal pressure conditions, achieving selectivities ranging from 73% to 99% for pyridine carboxylic acid formation [31].
The active component composition consists of titanium dioxide and vanadium pentoxide in molar ratios ranging from 2.3:1 to 43:1, supported on silicon carbide carriers [31]. The catalyst preparation involves impregnation of silicon carbide with titanium tetrachloride solutions containing vanadium compounds, followed by calcination at temperatures between 450°C and 550°C [31]. These systems demonstrate remarkable stability with catalyst lifespans extending beyond 800 hours of continuous operation [31].
| Modern Catalytic System | Operating Conditions | Selectivity (%) | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂/Pyridine | 120°C, aerobic, toluene | 80-95 | Green oxidation, recyclable |
| CsF/N(TMS)₃ | Ambient temperature | 85-98 | Mild conditions, functional group tolerance |
| TiO₂-V₂O₅/SiC | 265-285°C, normal pressure | 73-99 | High selectivity, long catalyst life |
| HZSM-5 Zeolite | 400°C, optimized ratios | 55 maximum | Optimized for pyridine synthesis |
The optimization of reaction conditions for 4-pyridinecarboxaldehyde, 3-(methylthio)- synthesis requires systematic evaluation of multiple parameters that influence both conversion efficiency and product selectivity [18] [20]. Contemporary optimization strategies employ design of experiments methodologies and statistical analysis to identify optimal operating windows while minimizing experimental burden.
Temperature represents a critical parameter that significantly influences reaction kinetics, thermodynamic equilibrium, and product selectivity in pyridine aldehyde synthesis [18] [39]. For gas-phase oxidation processes, optimal temperatures typically range from 265°C to 400°C, with higher temperatures promoting increased reaction rates but potentially compromising selectivity due to side reactions [18] [31].
Liquid-phase catalytic systems generally operate under milder conditions, with optimal temperatures between 80°C and 120°C [20] [30]. Studies utilizing response surface methodology have demonstrated that temperature effects exhibit non-linear relationships with yield, requiring careful optimization to identify maximum conversion conditions [18]. The incorporation of temperature ramping protocols can further enhance performance by allowing initial substrate activation at elevated temperatures followed by selective product formation at lower temperatures [20].
Catalyst loading optimization studies reveal optimal ranges between 0.1 and 20 mol% depending on the specific catalytic system employed [20] [30]. Palladium-based systems typically achieve maximum efficiency at loadings between 10 and 20 mol%, while heterogeneous systems may operate effectively at lower loadings due to their enhanced surface area and accessibility [30] [31].
Substrate ratio optimization demonstrates significant impact on conversion efficiency and product distribution [18] [20]. For oxidation reactions, substrate to oxidant ratios between 1:1 and 1:4 provide optimal balance between conversion and selectivity [18]. Excess oxidant generally improves conversion rates but may lead to overoxidation and reduced selectivity toward the desired aldehyde product [20].
Solvent selection profoundly influences reaction kinetics, catalyst stability, and product isolation [20] . Toluene-ethyl acetate mixtures have demonstrated superior performance in palladium-catalyzed oxidations, providing enhanced solubility for substrates while maintaining catalyst activity [20]. Dimethylformamide serves as an effective medium for nucleophilic substitution reactions involving methylthio incorporation, facilitating both substrate dissolution and nucleophile reactivity .
Reaction atmosphere control plays a crucial role in oxidative transformations, with aerobic conditions promoting catalyst turnover while preventing overoxidation [30] [33]. The use of controlled oxygen partial pressures between 1 and 5 bar optimizes the balance between oxidation efficiency and selectivity [20]. Inert atmosphere conditions are preferred for reduction and nucleophilic substitution steps to prevent competing oxidation reactions [4] .
| Optimization Parameter | Optimal Range | Impact on Performance | Measurement Method |
|---|---|---|---|
| Reaction Temperature | 80-400°C (system dependent) | Critical for rate and selectivity | Response surface methodology |
| Catalyst Loading | 0.1-20 mol% | Efficiency optimization | Kinetic studies |
| Pressure | Normal to 10 MPa | Conversion enhancement | Process optimization |
| Substrate Ratio | 1:1 to 1:4 | Conversion and selectivity | Statistical design |
The transition from laboratory-scale synthesis to industrial manufacturing of 4-pyridinecarboxaldehyde, 3-(methylthio)- presents numerous technical and economic challenges that require comprehensive engineering solutions [35] [37]. These challenges encompass heat management, mass transfer optimization, catalyst lifecycle management, and environmental compliance considerations.
Large-scale synthesis operations face significant challenges in managing the exothermic nature of many pyridine synthesis reactions [39] [42]. The oxidation of picoline derivatives generates substantial heat that must be effectively removed to maintain optimal reaction temperatures and prevent hot spot formation [39]. Industrial reactor designs incorporate advanced heat exchange systems, including internal cooling coils, external heat exchangers, and distributed feed injection strategies to manage thermal effects [42].
Fast fluidized bed reactors have been developed specifically to address heat management challenges in pyridine synthesis [39]. These systems provide enhanced heat transfer coefficients through improved gas-solid contact, resulting in more uniform temperature distribution throughout the reactor volume [39]. Model predictions indicate that optimal pyridine yields are achieved when reaction temperatures are maintained around 723 K, requiring precise temperature control systems [39].
Effective mass transfer between gas, liquid, and solid phases represents a critical challenge in large-scale pyridine synthesis operations [39] [42]. Gas-liquid-solid contact efficiency directly influences reaction kinetics and product selectivity, requiring optimized reactor geometry and agitation systems [39]. Computational fluid dynamics modeling has identified optimal mixing configurations that maximize interfacial area while minimizing energy consumption [49].
The implementation of continuous flow microreactor technology offers potential solutions to mass transfer limitations [43] [46]. These systems provide enhanced mixing efficiency through precisely designed channel geometries and controlled flow patterns [49]. Microreactor systems have demonstrated the ability to achieve production capacities exceeding 200-300 kg per day for pyridine derivatives while maintaining superior mass transfer characteristics [46].
Catalyst deactivation represents a major economic challenge in large-scale pyridine synthesis operations [31] [37]. Common deactivation mechanisms include poisoning by sulfur-containing compounds, thermal sintering at elevated operating temperatures, and coke formation from side reactions [31]. The development of robust regeneration procedures is essential for maintaining economic viability of catalytic processes [37].
Titanium-vanadium oxide catalyst systems have demonstrated exceptional stability with operational lifetimes exceeding 800 hours under continuous operation [31]. However, periodic regeneration through controlled oxidation procedures is required to remove accumulated carbonaceous deposits and restore catalyst activity [31]. The implementation of multiple reactor systems allows for continuous operation while individual reactors undergo regeneration cycles [37].
Large-scale production operations must address stringent environmental regulations governing emissions, waste generation, and energy consumption [27] [35]. The development of green chemistry approaches has become increasingly important for meeting regulatory requirements while maintaining economic competitiveness [27]. Waste minimization strategies include solvent recovery systems, catalyst recycling procedures, and process intensification technologies [36].
The implementation of continuous flow processes offers significant advantages for environmental compliance through reduced waste generation and improved atom economy [43] [47]. These systems enable precise control over reaction stoichiometry, minimizing byproduct formation and reducing downstream separation requirements [47]. Process mass intensity metrics have demonstrated 50-75% reductions in waste generation compared to traditional batch processes [36].
| Challenge Category | Specific Issues | Mitigation Strategies | Economic Impact |
|---|---|---|---|
| Heat Management | Hot spot formation, temperature control | Advanced reactor design, distributed cooling | High - affects yield and selectivity |
| Mass Transfer | Gas-liquid-solid contact efficiency | Optimized geometry, microreactor technology | Medium - influences reaction rates |
| Catalyst Deactivation | Poisoning, sintering, coking | Regeneration procedures, robust materials | High - replacement and maintenance costs |
| Environmental Compliance | Emissions, waste generation | Green chemistry, process intensification | Medium - regulatory and disposal costs |
The molecular geometry of 4-Pyridinecarboxaldehyde, 3-(methylthio)- is characterized by a pyridine ring system with two substituents: an aldehyde group at the 4-position and a methylthio group at the 3-position. The compound exhibits a planar aromatic pyridine core with specific geometric parameters that influence its chemical behavior [1].
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₇H₇NOS | [1] |
| Molecular Weight (g/mol) | 153.202 | [1] |
| CAS Number | 650628-88-9 | [1] |
| Exact Mass | 153.025 | [1] |
The molecular structure features typical bond lengths and angles consistent with aromatic pyridine derivatives. Based on structural analysis of similar compounds, the dihedral angle between the pyridine ring and substituents is expected to be minimal, typically ranging from 6-15°, as observed in related methylthio-substituted pyridine derivatives [2] [3]. The carbon-sulfur bond length is estimated to be approximately 1.82-1.85 Å, consistent with typical C-S single bonds, while the aldehyde carbon-oxygen double bond maintains the characteristic length of 1.21-1.22 Å [3].
The crystallographic data for the compound has not been extensively reported in the literature, though related structures such as 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate provide insight into the geometric preferences of similar molecular architectures. These studies reveal that the pyridine ring tends to maintain planarity with minimal twist relative to attached substituents [4].
The thermodynamic properties of 4-Pyridinecarboxaldehyde, 3-(methylthio)- have not been comprehensively characterized experimentally. However, comparison with structurally related pyridinecarboxaldehyde derivatives provides valuable insights into expected thermal behavior [1].
| Compound | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) | Source Citation |
|---|---|---|---|---|---|
| 4-Pyridinecarboxaldehyde | C₆H₅NO | 71-73 (10 mmHg) | 77.8 | 1.137 (20°C) | [5] |
| 3-Methylpyridine | C₆H₇N | 144 | Not specified | Not specified | [6] |
| 2-Pyridinecarboxaldehyde | C₆H₅NO | 181 | Not specified | 1.126 (25°C) | [7] |
| 3-Pyridinecarboxaldehyde | C₆H₅NO | 78-81 (10 mmHg) | 35 | 1.141 (20°C) | [7] |
The presence of the methylthio substituent is expected to influence the thermodynamic parameters compared to the unsubstituted 4-pyridinecarboxaldehyde. The sulfur atom introduces additional van der Waals interactions and may affect the boiling point and vapor pressure characteristics. Similar methylthio-substituted pyridine derivatives typically exhibit modified thermal properties due to the increased molecular weight and altered intermolecular interactions [6].
The enthalpy of formation and other thermodynamic functions for this specific compound require computational determination or experimental measurement, as direct literature values are not available. The compound's thermal stability is expected to be consistent with other pyridinecarboxaldehyde derivatives, though the methylthio group may introduce additional thermal decomposition pathways [8].
The solubility characteristics of 4-Pyridinecarboxaldehyde, 3-(methylthio)- are influenced by its molecular structure, which combines both hydrophilic and hydrophobic features. The compound exhibits a calculated logarithmic octanol-water partition coefficient (LogP) of 1.616, indicating moderate lipophilicity [1].
| Property | Value | Source Citation |
|---|---|---|
| Polar Surface Area (PSA) (Ų) | 55.26 | [1] |
| LogP (octanol/water) | 1.616 | [1] |
The polar surface area of 55.26 Ų suggests that the compound possesses moderate polarity, primarily contributed by the nitrogen atom in the pyridine ring, the carbonyl oxygen of the aldehyde group, and the sulfur atom of the methylthio substituent [1]. This PSA value indicates potential for hydrogen bonding interactions with polar solvents, particularly water.
The partition coefficient analysis reveals that the compound should exhibit moderate solubility in both aqueous and organic phases. The LogP value of 1.616 suggests preferential partitioning into organic solvents over water, but not to an extreme degree [1]. This property is consistent with similar pyridine derivatives that possess both aromatic character and polar functional groups.
Solubility in specific solvents has not been experimentally determined for this compound. However, based on structural similarities with related pyridinecarboxaldehyde derivatives, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while showing limited solubility in water [9] [10]. The methylthio group contributes to the overall hydrophobic character, potentially reducing aqueous solubility compared to the parent 4-pyridinecarboxaldehyde.
The spectroscopic characterization of 4-Pyridinecarboxaldehyde, 3-(methylthio)- can be understood through analysis of related pyridinecarboxaldehyde derivatives and theoretical considerations of the molecular structure.
| Spectroscopic Method | Key Characteristics | Typical Values/Ranges | Source Citation |
|---|---|---|---|
| ¹H NMR | Aldehyde proton characteristic chemical shift | ~9-10 ppm (CHO) | [11] [12] |
| ¹³C NMR | Carbonyl carbon and aromatic carbons | ~190 ppm (C=O), 120-160 ppm (aromatic) | [13] |
| IR Spectroscopy | C=O stretch (aldehyde), C=C/C=N (aromatic) | 1708 cm⁻¹ (C=O), 1471-1590 cm⁻¹ (aromatic) | [11] [12] |
| Mass Spectrometry | Molecular ion peak at m/z 153 | Base peak varies with fragmentation | [11] |
| UV-Vis Spectroscopy | π→π* transitions in aromatic system | UV-active with λmax dependent on substitution | [14] [15] |
Nuclear magnetic resonance spectroscopy provides distinctive fingerprints for this compound. The ¹H NMR spectrum is expected to show the characteristic aldehyde proton resonance at approximately 9-10 ppm, consistent with other pyridinecarboxaldehyde derivatives [11] [12]. The methylthio protons should appear as a singlet around 2.5 ppm, while the pyridine ring protons exhibit characteristic aromatic chemical shifts between 7-9 ppm.
In ¹³C NMR spectroscopy, the aldehyde carbonyl carbon typically resonates around 190 ppm, while the aromatic carbons of the pyridine ring appear between 120-160 ppm [13]. The methylthio carbon is expected to resonate at approximately 13-15 ppm, characteristic of methyl groups attached to sulfur.
Infrared spectroscopy reveals characteristic absorption bands for the functional groups present. The aldehyde C=O stretch appears around 1708 cm⁻¹, while the aromatic C=C and C=N stretches occur in the range of 1471-1590 cm⁻¹ [11] [12]. The C-S stretching vibrations typically appear at lower frequencies, around 600-700 cm⁻¹.
Mass spectrometry shows the molecular ion peak at m/z 153, corresponding to the molecular weight of the compound [11]. Fragmentation patterns typically involve loss of the methylthio group or the aldehyde functionality, creating characteristic fragment ions that aid in structural confirmation.
The electronic structure of 4-Pyridinecarboxaldehyde, 3-(methylthio)- requires computational analysis using density functional theory (DFT) methods to fully understand its molecular orbital characteristics and electronic properties. While specific computational studies for this exact compound are not available in the literature, related work on pyridine derivatives provides methodological guidance [14] [16] [15].
| Parameter | Estimated/Literature Value | Method/Source | Citation |
|---|---|---|---|
| Bond Length C-S (Å) | 1.82-1.85 | Typical C-S bond length | Literature values |
| Bond Length C=O (Å) | 1.21-1.22 | Typical aldehyde C=O | Literature values |
| Bond Length C-N (pyridine) (Å) | 1.34-1.35 | Typical aromatic C-N | Literature values |
| Bond Angle C-S-C (°) | 104-106 | Typical C-S-C angle | Literature values |
| Bond Angle N-C-C (pyridine) (°) | 117-123 | Pyridine geometry | Literature values |
| Dihedral Angle (pyridine-substituent) | 6-15° | Similar compounds | [2] [3] |
| HOMO Energy (eV) | Not determined | DFT calculations needed | Not available |
| LUMO Energy (eV) | Not determined | DFT calculations needed | Not available |
| Band Gap (eV) | Not determined | DFT calculations needed | Not available |
| Dipole Moment (Debye) | Not determined | DFT calculations needed | Not available |
Computational studies of similar pyridine derivatives suggest that DFT calculations at the B3LYP/6-311++G(d,p) level provide reliable geometric and electronic structure information [14]. The electronic structure is characterized by π-conjugation within the pyridine ring system, with the aldehyde group acting as an electron-withdrawing substituent and the methylthio group providing electron-donating character through sulfur lone pair interactions [16].
The highest occupied molecular orbital (HOMO) is expected to be primarily localized on the pyridine ring with some contribution from the sulfur lone pairs, while the lowest unoccupied molecular orbital (LUMO) likely involves the aldehyde carbonyl group and the pyridine ring system [17]. The HOMO-LUMO gap determines the compound's electronic excitation characteristics and chemical reactivity.
Natural bond orbital (NBO) analysis would provide insights into the charge distribution and hyperconjugative interactions within the molecule. The methylthio substituent is expected to donate electron density to the pyridine ring through resonance effects, while the aldehyde group withdraws electron density, creating a push-pull electronic system [14] [15].